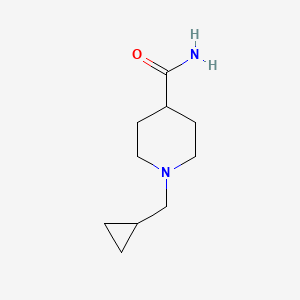
1-(Cyclopropylmethyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(Cyclopropylmethyl)piperidine-4-carboxamide” is a chemical compound that belongs to the class of piperidine derivatives . Piperidine derivatives are known to exhibit a wide range of physiological activities .
Synthesis Analysis
The synthesis of piperidine-4-carboxamide derivatives involves the process of amino-dechlorination and amino-dealkoxylation . The structure of the analogues was confirmed by different techniques such as IR and 1H NMR .Molecular Structure Analysis
The molecular structure of “1-(Cyclopropylmethyl)piperidine-4-carboxamide” was confirmed by different techniques such as IR and 1H NMR .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of piperidine-4-carboxamide derivatives include amino-dechlorination and amino-dealkoxylation .Scientific Research Applications
Medicinal Chemistry and Drug Design
Piperidine derivatives play a crucial role in drug development. Their unique structural features make them valuable building blocks for constructing bioactive compounds. Researchers explore the synthesis of substituted piperidines to create novel drugs with enhanced efficacy and reduced side effects .
Antiviral Activity
Recent studies have investigated the antiviral properties of piperidine-4-carboxamide analogs. These compounds exhibit selective inhibition against cytomegalovirus (CMV) and show promise as potential therapeutics. In vitro experiments demonstrate their activity in primary human hepatocytes, suggesting potential in vivo efficacy .
Mechanism of Action
Target of Action
The primary target of 1-(Cyclopropylmethyl)piperidine-4-carboxamide is DNA gyrase , an enzyme that is essential for DNA replication . This enzyme is found in various organisms, including Mycobacterium abscessus , a bacterium that causes lung disease .
Mode of Action
1-(Cyclopropylmethyl)piperidine-4-carboxamide interacts with DNA gyrase, inhibiting its function . This interaction prevents the enzyme from performing its role in DNA replication, thereby inhibiting the growth and proliferation of the bacteria .
Biochemical Pathways
By inhibiting DNA gyrase, 1-(Cyclopropylmethyl)piperidine-4-carboxamide disrupts the DNA replication process . This disruption affects the entire cellular machinery, leading to the death of the bacteria .
Pharmacokinetics
It’s important to note that the compound’s effectiveness againstMycobacterium abscessus suggests that it has good bioavailability .
Result of Action
The inhibition of DNA gyrase by 1-(Cyclopropylmethyl)piperidine-4-carboxamide leads to the death of the bacteria . This results in a decrease in the bacterial population, thereby alleviating the symptoms of the disease caused by the bacteria .
properties
IUPAC Name |
1-(cyclopropylmethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O/c11-10(13)9-3-5-12(6-4-9)7-8-1-2-8/h8-9H,1-7H2,(H2,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIKNRAPZNYUWLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CCC(CC2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

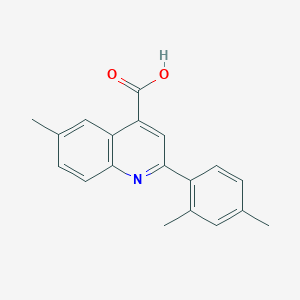
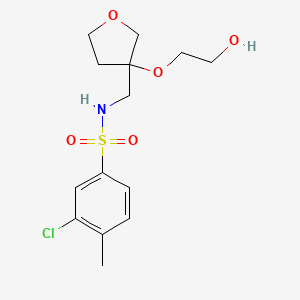
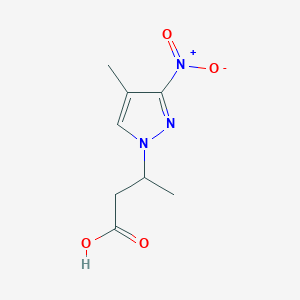
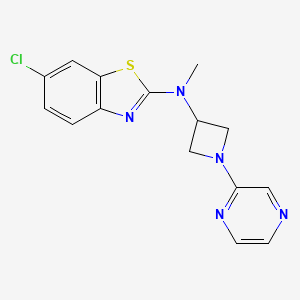
![2-[5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(2-methoxyethyl)butanamide](/img/structure/B2755359.png)

![N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)pyrazine-2-carboxamide hydrochloride](/img/structure/B2755362.png)
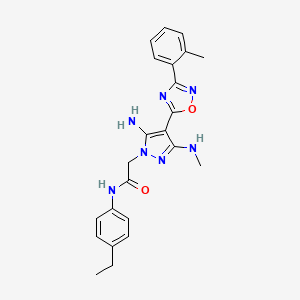
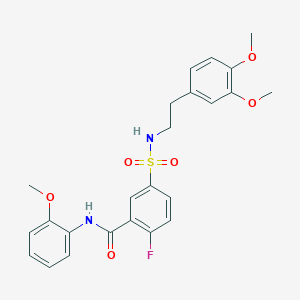
![[4-(3,5-Dimethylpyrazol-1-yl)phenyl]methyl 5,6-dichloropyridine-3-carboxylate](/img/structure/B2755369.png)
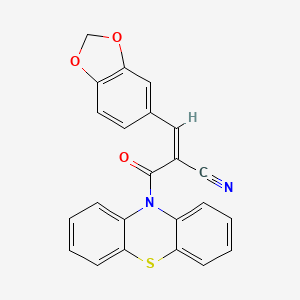

![1-(4-ethylphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2755373.png)
![2-(3,4-dimethylphenyl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2755374.png)